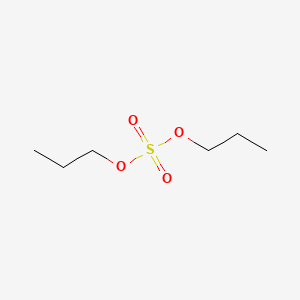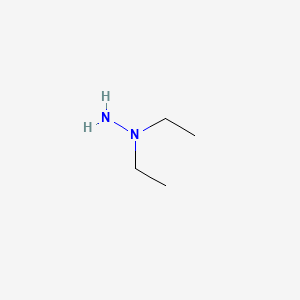
1-Cyclopentenylacetonitrile
Descripción general
Descripción
1-Cyclopentenylacetonitrile is a chemical compound with the formula C7H9N and a molecular weight of 107.1531 . It is also known by other names such as (1-Cyclopenten-1-yl)-acetonitrile and 1-Cyclopentene-1-acetonitrile .
Molecular Structure Analysis
The molecular structure of 1-Cyclopentenylacetonitrile contains a total of 17 bonds, including 8 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 five-membered ring, and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis
1-Cyclopentenylacetonitrile has a boiling point of 124 °C at 100 mm Hg and a density of 0.951 g/mL at 25 °C . Its refractive index is 1.467 at 20°C . The compound appears as a clear liquid, ranging in color from colorless to light yellow to light orange .Aplicaciones Científicas De Investigación
Cyclization and Annulation Reactions
1-Cyclopentenylacetonitrile demonstrates utility in cyclization and annulation reactions, particularly in the preparation of annulated 1-aminocyclopentenes. This involves a Dieckmann-type reaction, showing the compound's role in creating complex cyclic structures (Sommer, Begtrup, & Boegesoe, 1990).
Asymmetric Transformations
It also plays a significant role in asymmetric transformations, particularly in the enantioselective rhodium-catalyzed 1,4-addition to cyclopentene carbonitrile. This has been applied in the formal synthesis of drug candidates like Vabicaserin, underlining its importance in medicinal chemistry (Dziechciejewski et al., 2015).
Chemoenzymatic Synthesis
In chemoenzymatic synthesis, 1-Cyclopentenylacetonitrile is instrumental in the production of gabapentin, a drug used for neuropathic pain. It is transformed into 1-cyanocyclohexaneacetic acid by nitrilase, and then into gabapentin through subsequent chemical steps. This process exemplifies its role in creating commercially valuable pharmaceutical compounds (Xue et al., 2015).
Domino Ozonolysis-Aldol Synthesis
1-Cyclopentenylacetonitrile can also be used in the domino ozonolysis-aldol synthesis of oxonitriles, a process crucial for creating beta,beta-disubstituted oxonitriles. This method is useful for generating cyclic compounds with various substitution patterns (Fleming, Huang, Sharief, & Pu, 1999).
Interaction with Solvents
The interaction of 1-Cyclopentenylacetonitrile with solvents like acetonitrile affects the conformation and dynamics of certain peptides, as seen in studies involving cyclic disulfide-bridged peptides. Such interactions are key to understanding the structural and spectroscopic properties of peptides (Li et al., 2013).
Catalysis
1-Cyclopentenylacetonitrile is used in catalysis, particularly in the oxidation of cyclopentene, where its presence enhances reaction rates and yields in certain reactions. This demonstrates its utility in catalytic processes (Orita, Hayakawa, & Takehira, 1986).
Safety And Hazards
Propiedades
IUPAC Name |
2-(cyclopenten-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-5-7-3-1-2-4-7/h3H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWVRAMNXUWSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177270 | |
| Record name | Cyclopent-1-ene-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1-Cyclopenteneacetonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19355 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Cyclopentenylacetonitrile | |
CAS RN |
22734-04-9 | |
| Record name | 1-Cyclopentene-1-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22734-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent-1-ene-1-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022734049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopent-1-ene-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopent-1-ene-1-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















